molecular formula C21H19N3O3S3 B2775118 N-(naphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 899958-79-3

N-(naphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2775118
CAS No.: 899958-79-3
M. Wt: 457.58
InChI Key: WMQJTBNWQRCMBK-UHFFFAOYSA-N
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Description

N-(naphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a naphthothiazole ring system, a motif present in compounds investigated for their potential anticonvulsant properties . Furthermore, the naphthothiazole core is found in derivatives, such as naphtho[2,3-d]thiazole-4,9-dione, which have demonstrated notable antimicrobial activity against challenging pathogens like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action for these related antimicrobial compounds has been linked to efficient cellular uptake and the inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication . The integration of a thiophene-sulfonyl group in the structure is a key feature, as thiazole and thiophene derivatives are frequently explored in the development of protein kinase inhibitors . Given this pharmacophoric profile, this compound presents a versatile scaffold for researchers investigating new therapeutic agents for central nervous system disorders, infectious diseases, and oncology. It is particularly relevant for studies aimed at understanding structure-activity relationships (SAR) and for screening campaigns to identify novel hits with anti-proliferative, anti-inflammatory, or antimicrobial effects . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S3/c25-20(15-9-11-24(12-10-15)30(26,27)18-6-3-13-28-18)23-21-22-19-16-5-2-1-4-14(16)7-8-17(19)29-21/h1-8,13,15H,9-12H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQJTBNWQRCMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the naphthothiazole core: This might involve the cyclization of a naphthalene derivative with a thioamide.

    Introduction of the thiophenesulfonyl group: This could be achieved through sulfonylation reactions using thiophene sulfonyl chloride.

    Coupling with piperidine-4-carboxamide: The final step might involve coupling the naphthothiazole-thiophenesulfonyl intermediate with piperidine-4-carboxamide using peptide coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent, etc.).

    Purification processes: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(naphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and naphthothiazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and naphthothiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (amines, thiols) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiols or sulfides.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(naphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide exhibits significant cytotoxicity against various cancer cell lines.

Mechanism of Action :
The compound primarily acts as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2. Inhibition of COX-2 is linked to reduced inflammation and tumor progression, making it a promising candidate for cancer therapy.

Case Studies

In vitro studies have demonstrated the following IC50 values against specific cancer cell lines:

  • Colorectal Adenocarcinoma (COLO205) : IC50 = 30.79 µM
  • Hepatocellular Carcinoma (HepG2) : IC50 = 60.75 µM

Table 2: Anticancer Activity Summary

Compound NameTarget Cell LineIC50 Value (µM)Activity Type
N-(naphtho[1,2-d]thiazol-2-yl)...COLO20530.79Anticancer
N-(naphtho[1,2-d]thiazol-2-yl)...HepG260.75Anticancer

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The structural characteristics of the thiazole and thiophene rings are believed to enhance its interaction with microbial targets.

Case Studies

Research on related thiazole derivatives has reported effectiveness against MRSA strains, suggesting a potential application in treating resistant bacterial infections.

Table 3: Antimicrobial Activity Summary

Compound NameTarget StrainActivity Type
N-(naphtho[1,2-d]thiazol-2-yl)...MRSAAntimicrobial

Chemical Synthesis Applications

This compound serves as a valuable building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows for various chemical modifications through oxidation, reduction, and substitution reactions.

Synthetic Routes

The synthesis typically involves multi-step processes starting from thiazole formation followed by the introduction of naphthalene and thiophene groups through established organic reactions such as Friedel-Crafts acylation and sulfonation.

Table 4: Synthetic Routes Overview

Reaction TypeDescription
OxidationFormation of sulfoxides or sulfones
ReductionConversion of nitro groups to amines
Electrophilic SubstitutionReactions with electrophiles like bromine

Mechanism of Action

The mechanism of action of N-(naphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide would depend on its specific biological target. Potential mechanisms could include:

    Binding to enzymes or receptors: Inhibiting or activating their function.

    Interacting with DNA or RNA: Affecting gene expression or replication.

    Modulating cellular pathways: Influencing signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Naphthothiazole derivatives: Compounds with similar naphthothiazole cores.

    Thiophenesulfonyl derivatives: Compounds with thiophenesulfonyl groups.

    Piperidine carboxamides: Compounds with piperidine carboxamide structures.

Uniqueness

N-(naphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is unique due to the combination of these three distinct moieties, which could confer unique chemical and biological properties not found in simpler analogs.

Biological Activity

N-(naphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide, commonly referred to as NPTP, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

NPTP is characterized by the following molecular structure:

PropertyValue
Molecular Formula C21_{21}H19_{19}N3_{3}O3_{3}S3_{3}
Molecular Weight 457.6 g/mol
CAS Number 899958-79-3

The compound features a naphtho[1,2-d]thiazole core linked to a thiophene sulfonyl group and a piperidine carboxamide moiety, which contribute to its diverse biological activities.

1. Antimicrobial Activity

NPTP's potential as an antimicrobial agent has been explored in various studies. The compound's structure allows it to interact effectively with microbial cells, potentially disrupting their functions.

Mechanism of Action:

  • NPTP may inhibit essential microbial processes such as DNA replication or protein synthesis.
  • Studies have shown that similar naphtho[2,3-d]thiazole derivatives exhibit significant antimicrobial properties against strains like Staphylococcus aureus and Escherichia coli .

2. Anticancer Activity

Research indicates that NPTP may possess anticancer properties. The thiazole and naphthalene components are known for their roles in various anticancer mechanisms.

Case Studies:

  • In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines by activating intrinsic pathways .
  • A study on related thiazole derivatives highlighted their capacity to inhibit tumor growth in animal models, suggesting a potential pathway for NPTP .

3. Other Therapeutic Potentials

NPTP's unique chemical structure also suggests additional therapeutic applications:

  • Anti-inflammatory Effects: Compounds with similar frameworks have shown promise in reducing inflammation markers in preclinical studies.
  • Neuroprotective Properties: Some derivatives have been studied for their neuroprotective effects against neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialN-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamideInhibition of bacterial growth
AnticancerVarious thiazole derivativesInduction of apoptosis in cancer cells
Anti-inflammatoryThiazole-based compoundsReduction of inflammatory cytokines
NeuroprotectiveThiazole derivativesProtection against neuronal cell death

Q & A

What are the established synthetic routes for N-(naphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide?

Basic
The synthesis typically involves multi-step reactions:

Piperidine Intermediate : 4-Methylpiperidine is sulfonylated using thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine) to form the thiophene-sulfonyl-piperidine intermediate .

Naphthothiazole Coupling : The intermediate is coupled with naphtho[1,2-d]thiazol-2-amine via amide bond formation using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or DCM .

Purification : Final purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

What analytical techniques are critical for structural characterization of this compound?

Basic
Key methods include:

  • NMR Spectroscopy :
    • 1H NMR : Aromatic protons from the naphthothiazole (δ 7.5–8.5 ppm) and thiophene (δ 7.0–7.3 ppm) moieties, with piperidine protons appearing as multiplet signals (δ 1.5–3.0 ppm) .
    • 13C NMR : Carbonyl signals (amide C=O: ~165–170 ppm) and sulfonyl S=O (~110 ppm) confirm functional groups .
  • Mass Spectrometry (HRMS) : Exact mass validation (e.g., m/z 500.1234 [M+H]+) ensures molecular integrity .
  • HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase) .

How can researchers optimize synthetic yield for large-scale production?

Advanced
Optimization strategies include:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in naphthothiazole-amide bond formation .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require strict moisture control to avoid hydrolysis .
  • Temperature Control : Lower temperatures (0–5°C) during sulfonylation reduce side-product formation .
  • Process Analytics : In-line FTIR monitors reaction progress, enabling real-time adjustments .

How can discrepancies in reported biological activities (e.g., IC50 variability) be resolved?

Advanced
Discrepancies may arise from:

  • Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) significantly impact IC50 values .
  • Compound Purity : Residual solvents (e.g., DMSO) or impurities (>2%) can skew results. Validate purity via LC-MS and elemental analysis .
  • Target Specificity : Use CRISPR-edited cell lines to confirm on-target effects versus off-target interactions .
    Example : A study reported IC50 values <10 µM in MTT assays for cancer cells, but conflicting data emerged due to differing serum concentrations in culture media .

What strategies are employed in structure-activity relationship (SAR) studies for this compound?

Advanced
SAR approaches include:

  • Functional Group Modifications :
    • Replace thiophene-sulfonyl with benzene-sulfonyl to assess π-π stacking effects on receptor binding .
    • Introduce electron-withdrawing groups (e.g., -NO2) to the naphthothiazole ring to enhance electrophilicity .
  • Bioisosteric Replacement : Substitute piperidine with morpholine to evaluate conformational flexibility .
  • Computational Modeling : Docking studies (AutoDock Vina) predict binding affinities to targets like kinase domains, guiding synthetic priorities .

What computational tools are used to predict the pharmacokinetic properties of this compound?

Advanced
Key tools include:

  • ADMET Prediction : SwissADME or ADMETlab2.0 estimate logP (2.5–3.5), solubility (LogS ≈ -4.5), and CYP450 inhibition .
  • Molecular Dynamics (MD) Simulations : GROMACS models stability in lipid bilayers to assess blood-brain barrier permeability .
  • QSAR Models : Partial least squares (PLS) regression correlates structural descriptors (e.g., polar surface area) with bioavailability .

How is the compound’s stability under varying storage conditions evaluated?

Advanced
Methodology includes:

  • Forced Degradation Studies :
    • Thermal Stress : 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products (e.g., sulfonyl hydrolysis) .
    • Photostability : Expose to UV light (ICH Q1B guidelines); quantify isomerization using chiral HPLC .
  • pH-Dependent Stability : Incubate in buffers (pH 1.2–9.0) and analyze by LC-MS for hydrolytic byproducts .

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